2-Ethylhexyl (3-oxobutyl)phosphonate
Description
Properties
CAS No. |
62277-82-1 |
|---|---|
Molecular Formula |
C12H24O4P- |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-ethylhexoxy(3-oxobutyl)phosphinate |
InChI |
InChI=1S/C12H25O4P/c1-4-6-7-12(5-2)10-16-17(14,15)9-8-11(3)13/h12H,4-10H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
DHEQTHBKBDREHQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)(CCC(=O)C)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylhexyl 3 Oxobutyl Phosphonate
Phosphorylation Reactions for Carbon-Phosphorus Bond Formation
The creation of the C-P bond is the foundational step in the synthesis of any phosphonate (B1237965). Several named reactions in organic chemistry provide reliable routes to this linkage, each with distinct precursors, mechanisms, and reaction conditions.
Horner-Wadsworth-Emmons Reagent Synthesis and Optimization
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, primarily utilized for the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds. alfa-chemistry.comwikipedia.org While the HWE reaction itself is an olefination process rather than a direct method for synthesizing the phosphonate backbone of 2-Ethylhexyl (3-oxobutyl)phosphonate, the synthesis of the phosphonate reagents used in the HWE reaction is highly relevant.
Typically, these reagents are phosphonate esters bearing an α-electron-withdrawing group, which enhances the acidity of the α-proton, facilitating carbanion formation. The synthesis of these phosphonate precursors is often accomplished via the Michaelis-Arbuzov reaction. alfa-chemistry.com For instance, a common HWE reagent, a phosphonoacetate, is prepared by reacting a trialkyl phosphite (B83602) with a haloacetate ester.
Optimization of HWE reagent synthesis focuses on maximizing yield and purity. Key variables include reaction temperature, choice of solvent, and the nature of the halide in the precursor. For phosphonates with bulky ester groups like 2-ethylhexyl, steric hindrance can influence reaction rates, potentially requiring higher temperatures or longer reaction times. The choice of base and solvent in the subsequent HWE reaction can also be optimized to control the stereoselectivity (E/Z) of the resulting alkene, with protocols like the Still-Gennari modification favoring Z-alkene formation. conicet.gov.arorgsyn.org
Michaelis-Arbuzov Reaction Pathways and Alkyl Halide Precursors
The Michaelis-Arbuzov reaction is the most direct and widely used method for forming the C-P bond in phosphonates. wikipedia.orgmdpi.com This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. The process proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate ester. researchgate.net
For the synthesis of this compound, a direct approach involves the reaction of a suitable phosphite with an alkyl halide already containing the keto-functionalized chain.
Reactants: The key precursors would be tri(2-ethylhexyl) phosphite and a 4-halo-2-butanone (e.g., 4-chloro-2-butanone (B110788) or 4-bromo-2-butanone).
Mechanism: The phosphorus atom of the phosphite attacks the carbon atom bearing the halogen, displacing the halide. The resulting halide ion then attacks one of the 2-ethylhexyl groups on the phosphonium (B103445) intermediate, yielding the target phosphonate and a 2-ethylhexyl halide as a byproduct.
Conditions: The reaction is typically performed neat or in a high-boiling solvent and often requires thermal initiation, with temperatures commonly ranging from 120°C to 160°C. wikipedia.org The volatile 2-ethylhexyl halide byproduct can be removed by distillation to drive the reaction to completion. Recent advancements include the use of Lewis acid catalysts or microwave irradiation to accelerate the reaction and lower the required temperature. researchgate.netorganic-chemistry.org
A key consideration is the choice of the trialkyl phosphite. Using triethyl phosphite is common due to the volatility of the ethyl halide byproduct, which simplifies purification. However, to obtain the desired 2-ethylhexyl ester directly, tri(2-ethylhexyl) phosphite would be the reagent of choice.
Table 1: Michaelis-Arbuzov Reaction Parameters
| Parameter | Description | Relevance to Synthesis |
| Phosphorus Source | Tri(2-ethylhexyl) phosphite | Directly incorporates the required ester groups. |
| Alkyl Halide | 4-chloro-2-butanone or 4-bromo-2-butanone | Provides the 3-oxobutyl moiety. Bromides are generally more reactive than chlorides. |
| Conditions | Thermal (120-160°C), neat or high-boiling solvent | Necessary to drive the reaction, especially with potentially less reactive precursors. |
| Byproduct | 2-ethylhexyl halide | Its removal (e.g., by distillation) helps push the equilibrium towards the product. |
Abramov Reaction Modifications and Ketone Reactants
The Abramov reaction describes the nucleophilic addition of a dialkyl phosphite (or H-phosphonate) to a carbonyl compound, such as an aldehyde or ketone, to form an α-hydroxyphosphonate. wikipedia.orgmdpi.com The reaction is typically base-catalyzed, although acid-catalyzed variants exist. researchgate.net
For the synthesis of this compound, the standard Abramov reaction is not a direct route, as it yields an α-hydroxyphosphonate, not a β-ketophosphonate. To apply this methodology, one would react di(2-ethylhexyl) phosphite with a ketone. However, this would place the hydroxyl and phosphonate groups on the same carbon atom.
A hypothetical multi-step pathway could involve:
Reacting di(2-ethylhexyl) phosphite with a diketone like 2,4-pentanedione. This is unlikely to be selective.
Oxidizing the α-hydroxyphosphonate product of a standard Abramov reaction to an α-ketophosphonate. mdpi.com This still does not yield the target β-keto structure.
Modifications to the Abramov reaction, often called the Pudovik reaction, can involve the use of silyl-protected phosphites (e.g., tris(trimethylsilyl) phosphite), which can react with carbonyls to form α-siloxyphosphonates. wikiwand.comijsrst.com These can be hydrolyzed to the α-hydroxyphosphonate. While versatile, this reaction family is fundamentally geared towards producing α-substituted phosphonates and is therefore not an ideal pathway for synthesizing a β-ketophosphonate like this compound.
Radical-Mediated Phosphonylation Strategies
Modern synthetic chemistry has seen a rise in radical-mediated reactions for C-P bond formation, often driven by photoredox catalysis. thieme-connect.com These methods offer mild reaction conditions and high functional group tolerance. A viable strategy for synthesizing the target compound would be the anti-Markovnikov addition of a phosphorus-centered radical across an appropriate alkene.
Reactants: The precursors would be di(2-ethylhexyl) phosphite (as the phosphonyl radical source) and methyl vinyl ketone (3-buten-2-one) as the radical acceptor.
Mechanism: A photocatalyst (e.g., an iridium or ruthenium complex, or an inexpensive metal salt like BiCl₃) absorbs visible light and initiates a process to generate a phosphonyl radical from the di(2-ethylhexyl) phosphite. nih.govsemanticscholar.org This electrophilic P-centered radical then adds to the electron-rich double bond of methyl vinyl ketone. The resulting carbon-centered radical intermediate is then reduced and protonated to yield the final product. semanticscholar.org
Advantages: This approach avoids the use of harsh thermal conditions and alkyl halide precursors. The reaction can proceed at or near room temperature under visible light irradiation.
Recent research highlights the efficacy of ligand-to-metal charge transfer (LMCT) using inexpensive and non-toxic catalysts like bismuth(III) chloride for generating phosphonyl radicals, presenting a green and efficient alternative. nih.govsemanticscholar.org
Table 2: Radical-Mediated Phosphonylation Parameters
| Parameter | Description | Relevance to Synthesis |
| Phosphorus Source | Di(2-ethylhexyl) phosphite | Source of the di(2-ethylhexyl)phosphonyl radical. |
| Radical Acceptor | Methyl vinyl ketone (3-buten-2-one) | Provides the carbon backbone for the 3-oxobutyl moiety. |
| Initiation | Photocatalyst (e.g., Ir, Ru complexes) or LMCT catalyst (e.g., BiCl₃) + Visible Light | Generates the key phosphorus-centered radical under mild conditions. |
| Conditions | Room temperature, inert atmosphere | Offers a significant advantage over high-temperature methods like the Michaelis-Arbuzov reaction. |
Functionalization of Phosphonate Precursors with 3-Oxobutyl Moiety
Aldol (B89426) Condensation Approaches with Phosphonoacetates
While the prompt mentions aldol condensation with phosphonoacetates, a more direct and common method for creating β-ketophosphonates is the acylation of a methylphosphonate (B1257008) carbanion, a reaction analogous to the Claisen condensation. stackexchange.com
Precursor Synthesis: Di(2-ethylhexyl) methylphosphonate would first be synthesized, likely via a Michaelis-Arbuzov reaction between tri(2-ethylhexyl) phosphite and a methyl halide.
Carbanion Formation: The methylphosphonate is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature to deprotonate the α-carbon and form the nucleophilic carbanion.
Acylation: The carbanion is then reacted with an acetylating agent, such as ethyl acetate (B1210297) or acetyl chloride. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the acetylating agent.
Workup: An aqueous workup yields the final this compound.
This method is highly effective for preparing β-ketophosphonates, which are valuable intermediates for Horner-Wadsworth-Emmons reactions. stackexchange.com The direct aldol condensation of a phosphonoacetate with acetone (B3395972) would lead to a different, more complex structure and is not a direct route to the target compound.
Organometallic Reagent Coupling Reactions
The formation of the carbon-phosphorus bond in β-ketophosphonates can be efficiently achieved through the acylation of phosphonate-stabilized carbanions. This approach, often referred to as a phosphono-Claisen condensation, is a reliable method for creating the characteristic ketone-phosphonate linkage.
The general strategy involves the deprotonation of a simple alkylphosphonate, such as dimethyl methylphosphonate, using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is commonly employed for this purpose, generating a highly nucleophilic lithiated phosphonate carbanion. This carbanion then reacts with a suitable acylating agent, such as an ester, to yield the target β-ketophosphonate. stackexchange.com
For the synthesis of the (3-oxobutyl)phosphonate backbone, the lithiated anion of dimethyl methylphosphonate would be reacted with an appropriate 3-carbon ester, like methyl acetoacetate (B1235776) or a related derivative. The reaction proceeds rapidly at low temperatures (typically 0 °C to -78 °C) to prevent side reactions. stackexchange.com This method is highly adaptable and can be performed on a large scale with high yields. stackexchange.com
An alternative organometallic approach involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with nitriles. While less direct for this specific target, this pathway is a recognized method for preparing ketones that could be adapted for β-ketophosphonate synthesis. eurekaselect.com
Table 1: Comparison of Bases for Phosphonate Acylation
| Base | Typical Temperature | Advantages | Disadvantages |
|---|---|---|---|
| Lithium Diisopropylamide (LDA) | 0 °C to -78 °C | High reactivity, non-nucleophilic, high yields | Requires anhydrous conditions, cryogenic temperatures |
| n-Butyllithium (n-BuLi) | -78 °C | Strong base, commercially available | Can act as a nucleophile, potential side reactions |
| Lithium Hexamethyldisilazide (LiHMDS) | 0 °C to -78 °C | Non-nucleophilic, good for sterically hindered substrates | More expensive than other bases |
Oxaphospholene Methodologies in Phosphonate Synthesis
Oxaphospholenes are five-membered heterocyclic intermediates that can be formed from the reaction of trivalent phosphorus compounds, such as phosphites, with α,β-unsaturated carbonyl compounds. This reaction is a type of [3+2] cycloaddition. The resulting oxaphospholene can then undergo rearrangement or further reaction to yield various organophosphorus compounds.
While this methodology is established in phosphorus chemistry, its direct application for the synthesis of β-ketophosphonates is not a commonly reported route. Theoretically, a tailored α,β-unsaturated ketone could react with a phosphite to form an oxaphospholene intermediate. A subsequent hydrolysis and rearrangement sequence would be required to cleave the heterocyclic ring and form the linear β-ketophosphonate structure. This pathway may present significant challenges, including the stability of the oxaphospholene intermediate and controlling the rearrangement to favor the desired product over other potential isomers or decomposition products. The development of specific catalytic systems would likely be necessary to guide the reaction toward the intended β-ketophosphonate.
Introduction of 2-Ethylhexyl Group via Esterification Techniques
Once the (3-oxobutyl)phosphonic acid or a simple alkyl ester thereof is synthesized, the 2-ethylhexyl group can be introduced through several standard esterification techniques.
Direct esterification involves the reaction of (3-oxobutyl)phosphonic acid with 2-ethylhexanol, typically in the presence of an acid catalyst. Since phosphonic acids are dibasic, the reaction can potentially yield both mono- and di-esters. Controlling the stoichiometry of the reactants is crucial for achieving the desired mono-esterification. The reaction is reversible, and removal of water, often using a Dean-Stark apparatus, is necessary to drive the equilibrium toward the product. mdpi.commdpi.com
Common catalysts for this type of reaction include strong mineral acids like sulfuric acid or, more commonly, p-toluenesulfonic acid (p-TSA), which is less corrosive and produces fewer side products. mdpi.com In some cases, the esterification can be carried out without a catalyst under specific conditions, such as in supercritical fluids, which can enhance reaction rates and selectivity. mdpi.com
Transesterification is an alternative method where a pre-existing phosphonate ester, such as dimethyl (3-oxobutyl)phosphonate, is reacted with 2-ethylhexanol to exchange the alkyl groups. This process is also an equilibrium reaction and is typically catalyzed by a base or an acid. nih.gov
For this specific transformation, a catalytic amount of a sodium alkoxide, such as sodium 2-ethylhexoxide (prepared by reacting sodium metal with 2-ethylhexanol), is an effective catalyst. nih.gov The reaction is driven to completion by removing the lower-boiling alcohol (in this case, methanol) by distillation. This method avoids the use of the free phosphonic acid and can be performed under anhydrous conditions, which can be advantageous for sensitive substrates.
This method involves the O-alkylation of a phosphonic acid salt with a 2-ethylhexyl halide. The starting material would be the mono- or di-salt of (3-oxobutyl)phosphonic acid, prepared by reacting the acid with a suitable base like sodium hydroxide (B78521) or potassium carbonate.
The resulting phosphonate salt is then treated with an alkylating agent, such as 2-ethylhexyl bromide or iodide, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The phosphonate anion acts as a nucleophile, displacing the halide to form the desired ester bond. This reaction is analogous to the Williamson ether synthesis and is generally irreversible. The choice of halide is important, with iodides being more reactive than bromides.
Novel Catalytic Approaches for Selective Synthesis
Recent advancements in catalysis offer highly efficient and selective routes to β-ketophosphonates, avoiding the use of stoichiometric strong bases or harsh conditions. Copper-based catalysts have emerged as particularly effective for this purpose.
One innovative approach is the aerobic copper(II)-mediated phosphorylation of enol acetates. beilstein-journals.orguiowa.edu In this reaction, an enol acetate derived from acetone (1-propen-2-yl acetate) can be coupled with a dialkyl H-phosphonate in the presence of a simple copper catalyst, like copper(II) sulfate, using atmospheric oxygen as the terminal oxidant. beilstein-journals.orguiowa.edu The reaction is believed to proceed through the formation of phosphorus-centered radicals. beilstein-journals.orguiowa.edu This method is notable for its mild conditions and use of inexpensive and readily available starting materials.
Another strategy involves the direct oxyphosphorylation of alkenes or alkynes catalyzed by copper nanoparticles supported on zinc oxide (CuNPs/ZnO). This heterogeneous catalytic system allows for the direct synthesis of β-ketophosphonates from simple unsaturated hydrocarbons and a phosphite source under an air atmosphere, without the need for additional ligands or additives.
Table 2: Overview of Modern Catalytic Methods for β-Ketophosphonate Synthesis
| Catalytic System | Substrates | Key Features | Reference |
|---|---|---|---|
| Copper(II) Sulfate Pentahydrate | Enol Acetates, H-Phosphonates | Aerobic, mild conditions, inexpensive catalyst | beilstein-journals.orguiowa.edu |
| CuNPs/ZnO | Alkenes/Alkynes, Dialkyl Phosphites | Heterogeneous, additive-free, uses air | |
| Palladium(II) Catalysts | Aryl Boronic Acids, Aliphatic Nitriles | Microwave-assisted, good for C-C bond formation prior to hydrolysis | eurekaselect.com |
Transition Metal Catalysis in C-P Bond Formation
Transition metal catalysis is a cornerstone in the formation of C-P bonds, offering mild and efficient pathways for the synthesis of phosphonates, including β-ketophosphonates. tandfonline.com The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, is a prominent example of C(sp²)-P bond formation. rsc.org While directly synthesizing an aliphatic β-ketophosphonate like the target compound via this method is not typical, the principles of palladium catalysis are widely applicable.
Palladium(II)-catalyzed reactions, for instance, have been successfully employed in the synthesis of β-ketophosphonates through the addition of organoboron compounds to nitriles under microwave irradiation. diva-portal.org This approach is particularly useful for constructing complex molecules by assembling components individually before their final coupling. diva-portal.org Other transition metals like nickel, copper, and silver also play a significant role. Nickel catalysts can be used for the phosphonylation of various substrates, while silver nitrate (B79036) (AgNO₃) has been shown to effectively catalyze the hydration of alkynylphosphonates to yield β-ketophosphonates. documentsdelivered.comresearchgate.net Copper-catalyzed additions of H-phosphonates to boronic acids also provide a viable route to aryl phosphonates under mild conditions. organic-chemistry.org These methods demonstrate the versatility of transition metals in creating the phosphonate framework, which can be subsequently modified to achieve the desired β-keto structure.
| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| Palladium(II) | Addition to Nitriles | Aryl boronic acids, Aliphatic nitriles | β-Ketophosphonate | Microwave-assisted; Good for complex molecules. diva-portal.org |
| Silver Nitrate (AgNO₃) | Hydration | Alkynylphosphonates | β-Ketophosphonate | Methanol (B129727) enhances reaction rate. documentsdelivered.com |
| Manganese(III) Acetate | Oxidative Phosphonylation | N,N-dimethylenaminones, H-phosphonates | β-Ketophosphonate | Mild conditions, broad substrate scope. organic-chemistry.org |
| Palladium(0) (e.g., Pd(PPh₃)₄) | Cross-Coupling (Hirao Reaction) | H-phosphonates, Aryl/Vinyl Halides | Aryl/Vinyl Phosphonate | Fast reaction under microwave irradiation. organic-chemistry.org |
Organocatalytic Methods for Stereoselective Synthesis
While transition metal catalysis is efficient for C-P bond formation, organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in the synthesis of chiral phosphonates. mdpi.com For a molecule like this compound, which has a prochiral center at the β-carbon, organocatalytic methods can be employed to control its stereochemistry. Asymmetric synthesis of C-chiral phosphonates can be achieved through various reactions, including phospha-Michael, phospha-Mannich, and the hydrogenation of unsaturated phosphonates. mdpi.com
The phospha-Michael reaction, which involves the conjugate addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound, is particularly relevant. Chiral organocatalysts, such as thiourea (B124793) derivatives of cinchon alkaloids, can effectively control the stereochemical outcome of this addition, leading to enantiomerically enriched products. mdpi.com Similarly, the asymmetric hydrogenation of β-ketophosphonates or their unsaturated precursors using chiral catalysts can provide access to specific stereoisomers. These methods rely on the formation of a chiral environment around the substrate by the catalyst, directing the attack of the reagent from a specific face. mdpi.com Although direct organocatalytic synthesis of this compound is not widely documented, these established principles for creating chiral β-substituted phosphonates are directly applicable.
| Reaction Type | Catalyst Type | General Substrates | Product Type | Stereochemical Control |
|---|---|---|---|---|
| Phospha-Michael Addition | Thiourea derivatives of Cinchon Alkaloids | α,β-Unsaturated Ketones, Dialkyl Phosphites | Chiral γ-Ketophosphonates | Formation of a chiral center via enantioselective conjugate addition. mdpi.com |
| Phospha-Mannich Reaction | Chiral Brønsted Acids or Bases | Aldehydes, Amines, Dialkyl Phosphites | Chiral α-Aminophosphonates | Three-component reaction with high stereocontrol. mdpi.com |
| Asymmetric Hydrogenation | Chiral Metal Complexes (often used alongside organocatalysis principles) | Unsaturated Phosphonates, Ketophosphonates | Chiral Phosphonates | Enantioselective reduction of C=C or C=O bonds. mdpi.com |
| Phospha-Aldol Reaction | Chiral Organocatalysts | Aldehydes, Phosphonates | Chiral α-Hydroxyphosphonates | Asymmetric addition to a carbonyl group. mdpi.com |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to phosphonate synthesis aims to reduce the environmental impact of chemical processes. sciencedaily.com This involves designing products and processes that minimize the use and generation of hazardous substances. sciencedaily.comaithor.com For the synthesis of this compound, several green strategies can be implemented.
Key green methods include the use of solvent-free reaction conditions, which eliminates the environmental and health hazards associated with volatile organic compounds. rsc.org Microwave and ultrasound-assisted syntheses are also considered green alternatives as they can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. rsc.org The choice of catalyst is another critical aspect. Employing heterogeneous or nano-catalysts that can be easily recovered and reused aligns with green chemistry goals by minimizing waste and improving process efficiency. rsc.org Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle. The development of catalytic, rather than stoichiometric, reactions is a primary way to achieve this. While the complete "greening" of phosphonate chemistry is an ongoing challenge, particularly concerning the recycling of phosphorus, the adoption of these synthetic methods represents a significant step towards more sustainable chemical manufacturing. rsc.orgsciencedaily.com
| Green Chemistry Principle | Application in Phosphonate Synthesis | Advantages |
|---|---|---|
| Alternative Energy Sources | Microwave irradiation, sonication (ultrasound). rsc.org | Reduced reaction times, lower energy consumption, often higher yields. |
| Use of Catalysis | Employing transition metal, nano, or organocatalysts instead of stoichiometric reagents. rsc.org | Higher atom economy, reduced waste, milder reaction conditions. |
| Safer Solvents/Solvent-Free Conditions | Using water as a solvent or performing reactions without any solvent. rsc.org | Eliminates waste and hazards associated with organic solvents. |
| Renewable Feedstocks/Atom Economy | Designing synthetic routes (e.g., Michaelis-Arbuzov) that maximize the incorporation of starting materials into the product. rsc.org | Minimizes by-product formation and waste. |
Reaction Chemistry and Transformational Pathways of 2 Ethylhexyl 3 Oxobutyl Phosphonate
Reactions Involving the Phosphonate (B1237965) Moiety
The phosphonate group, characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two alkoxy groups (2-ethylhexyloxy) and one carbon atom (the oxobutyl chain), is susceptible to several key reactions.
Hydrolysis: The ester linkages of the phosphonate group can be cleaved through hydrolysis under both acidic and basic conditions. nih.govmdpi.com This reaction proceeds in a stepwise manner, first yielding the phosphonic acid monoester and subsequently the full phosphonic acid. The general mechanism involves nucleophilic attack on the phosphorus atom. mdpi.com
Acid-catalyzed hydrolysis: This typically involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by water. This method is common for preparing phosphonic acids directly from their esters. beilstein-journals.org
Base-catalyzed hydrolysis: This process involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. It results in the formation of a phosphonate salt, which then requires an acidic workup to yield the free phosphonic acid. mdpi.com
The kinetics of hydrolysis are influenced by several factors, including pH, temperature, and the steric hindrance of the ester group. The bulky 2-ethylhexyl group may slow the reaction rate compared to smaller alkyl esters due to steric effects. nih.gov
Transesterification: This reaction involves the exchange of the 2-ethylhexyl alkoxy group with another alcohol. mdpi.com It can be catalyzed by acids, bases, or organometallic compounds. Transesterification is a reversible process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the displaced 2-ethylhexanol. scholaris.cancsu.edu Microwave-assisted methods have been shown to accelerate transesterification for other phosphonates, enabling reactions under non-inert and additive-free conditions. mdpi.com
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Temperature | Increase | Provides the necessary activation energy for the reaction, as described by the Arrhenius equation. mdpi.com |
| pH (Hydrolysis) | Increases at very low or high pH | Reaction is catalyzed by both H+ (acid) and OH- (base), with the rate minimum typically occurring near neutral pH. nih.gov |
| Steric Hindrance | Decrease | Bulky alkyl groups, such as 2-ethylhexyl, can sterically hinder the approach of the nucleophile (water, hydroxide, or alcohol) to the phosphorus center. nih.gov |
| Catalyst (Transesterification) | Increase | Catalysts (e.g., sodium methoxide, sulfuric acid) activate the phosphonate or the alcohol, lowering the activation energy of the reaction. frontiersin.org |
Dealkylation is the removal of the alkyl (2-ethylhexyl) group from the phosphonate ester to form a phosphonic acid, without cleaving the P-C bond. A widely used method for this transformation is the McKenna reaction, which employs silyl (B83357) halides. beilstein-journals.orgbeilstein-journals.org
The reaction with bromotrimethylsilane (B50905) (BTMS) is particularly effective. beilstein-journals.org The mechanism involves the initial formation of a phosphonium (B103445) intermediate, followed by a nucleophilic attack by the bromide ion on the alpha-carbon of the 2-ethylhexyl group. This SN2-type reaction releases an alkyl bromide (2-ethylhexyl bromide) and produces a silylated phosphonate ester. This intermediate is then readily hydrolyzed with water or an alcohol to yield the phosphonic acid. beilstein-journals.org The use of chlorotrimethylsilane, often in the presence of sodium iodide, can also achieve this transformation. beilstein-journals.orggoogle.com
The reactivity in dealkylation can be influenced by the structure of the alkyl group. Primary alkyl groups, like 2-ethylhexyl, are generally susceptible to these SN2-based dealkylation methods. google.com
The phosphonate moiety, in conjunction with the active methylene (B1212753) group adjacent to the carbonyl, can participate in condensation reactions. For instance, in reactions analogous to the Kabachnik-Fields (phospha-Mannich) reaction, β-ketophosphonates can condense with amines and aldehydes to form α-aminophosphonates. acs.org
While specific studies on the polymerization of 2-Ethylhexyl (3-oxobutyl)phosphonate are not widely documented, its bifunctional nature presents theoretical possibilities for self-condensation or polymerization under specific conditions. For example, intermolecular aldol-type condensation involving the ketone, followed by reactions at the phosphonate ester, could potentially lead to oligomers or polymers.
Reactions at the Carbonyl Group (Ketone Functionality)
The ketone group in the 3-oxobutyl chain is a key site for nucleophilic addition and reduction reactions, enabling a wide range of chemical transformations.
The electrophilic carbon of the carbonyl group readily reacts with various nucleophiles.
Wittig Reaction: This reaction converts ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), typically a triphenylphosphonium ylide. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. organic-chemistry.orgudel.edu The use of the Wittig reaction on this compound would replace the carbonyl oxygen with a carbon-based substituent, yielding an unsaturated phosphonate.
Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphonium ylide. organic-chemistry.org The carbanion is generated by treating a phosphonate with a base. Given that the substrate is itself a phosphonate, the HWE reaction would typically be carried out with a different phosphonate reagent to add a new group at the ketone position. The HWE reaction often favors the formation of (E)-alkenes.
Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malonic esters, cyanoacetates), catalyzed by a weak base. This would result in the formation of a new carbon-carbon double bond at the site of the original carbonyl group.
The ketone functionality can be readily reduced to either a secondary alcohol or completely deoxygenated to an alkane.
Reduction to a Hydroxyl Group: The ketone can be selectively reduced to a secondary alcohol (2-Ethylhexyl (3-hydroxybutyl)phosphonate) using mild reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred for its selectivity for ketones and aldehydes, leaving the phosphonate ester group intact.
Reduction to an Alkane: Complete deoxygenation of the ketone to a methylene group (yielding 2-Ethylhexyl (butyl)phosphonate) requires harsher conditions. Classic methods include:
Wolff-Kishner Reduction: This involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine, followed by heating with a strong base like potassium hydroxide in a high-boiling solvent.
Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. The strongly acidic conditions, however, may also cause hydrolysis of the phosphonate ester.
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Secondary Alcohol (Hydroxyl derivative) | Mild and selective for the carbonyl group. |
| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol (Hydroxyl derivative) | More powerful; can potentially reduce the ester if conditions are not controlled. |
| Reduction to Alkane (Deoxygenation) | Hydrazine (N₂H₄), Potassium hydroxide (KOH) | Alkane derivative | Wolff-Kishner reduction; performed under basic conditions. |
| Reduction to Alkane (Deoxygenation) | Zinc Amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Alkane derivative | Clemmensen reduction; performed under strongly acidic conditions which may hydrolyze the ester. |
Oxidation Reactions and Degradation Product Analysis
The 3-oxobutyl group introduces a ketone functionality, which, alongside the phosphonate group, would be a primary site for oxidative reactions. While specific studies on this compound are unavailable, the oxidation of analogous organophosphorus compounds and ketones provides a framework for predicting its behavior.
Oxidation could proceed via several pathways, depending on the oxidant used. Strong oxidizing agents could potentially cleave the P-C bond or the C-C bonds within the oxobutyl chain. For instance, reactions analogous to the Baeyer-Villiger oxidation on the ketone could occur, potentially forming an ester linkage.
Degradation analysis of the products would likely involve techniques such as High-Performance Liquid Chromatography (HPLC) to separate reaction intermediates and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify their structures. nih.gov Predicted degradation products could include 2-ethylhexyl phosphonic acid, acetic acid, and other smaller organic fragments resulting from the breakdown of the 3-oxobutyl chain.
Table 1: Hypothetical Oxidation Reactions and Potential Products
| Oxidizing Agent | Potential Reaction Site | Predicted Major Products |
|---|---|---|
| Peroxy Acids (e.g., m-CPBA) | Ketone Carbonyl | 2-Ethylhexyl (2-acetoxyethyl)phosphonate |
| Strong Oxidants (e.g., KMnO₄) | C-C bonds, P-C bond | 2-Ethylhexyl phosphonic acid, Acetic acid, Carbon dioxide |
Reactions Involving the 2-Ethylhexyl Alkyl Chains
The 2-ethylhexyl group is a bulky, branched alkyl chain that primarily influences the compound's physical properties, such as solubility and steric hindrance around the phosphorus center. Direct chemical reactions involving this saturated alkyl chain are generally challenging and require harsh conditions.
Selective Functionalization of Alkyl Chains
Functionalizing the saturated 2-ethylhexyl chain would typically require free-radical reactions, which often lack selectivity. For example, radical halogenation (e.g., with Br₂ under UV light) would likely produce a mixture of brominated isomers at various positions on the chain. Given the presence of a reactive ketone and an alpha-carbon to the phosphonate, achieving selective functionalization on the 2-ethylhexyl group without affecting other parts of the molecule would be synthetically demanding.
Cleavage Mechanisms of Alkyl Ether Bonds
The bond connecting the 2-ethylhexyl group to the phosphorus is a P-O-C linkage, characteristic of a phosphonate ester, not a C-O-C ether bond. The cleavage of this ester bond is a fundamental reaction of phosphonates. This de-esterification or hydrolysis can occur through two primary mechanisms depending on the reaction conditions. nih.gov
P-O Bond Cleavage (AAc2 mechanism): Under most acidic or basic hydrolysis conditions, a nucleophile (like water or hydroxide) attacks the electrophilic phosphorus atom, leading to the cleavage of the phosphorus-oxygen bond. nih.gov
C-O Bond Cleavage (AAl1 or AAl2 mechanism): This pathway involves the cleavage of the carbon-oxygen bond. A prominent example is the McKenna reaction, which uses silyl halides like bromotrimethylsilane (BTMS). The silicon atom coordinates to the phosphoryl oxygen, and the bromide ion attacks the alkyl carbon of the ester group (in this case, the 2-ethylhexyl group), displacing the phosphonate. beilstein-journals.orgbeilstein-journals.org The steric hindrance of the 2-ethylhexyl group might influence the reaction rate and mechanism compared to less bulky alkyl esters.
Derivatization for Enhanced Functionality
Derivatization would involve modifying the phosphonate moiety to create new molecules with potentially different properties.
Synthesis of Novel Phosphonate Esters
Starting from this compound, novel esters could be synthesized via a transesterification reaction. This would typically involve heating the parent ester with a large excess of a different alcohol in the presence of an acid or base catalyst. However, a more controlled and common approach would be a two-step process: first, hydrolyzing the 2-ethylhexyl ester to the corresponding phosphonic acid, and then re-esterifying the acid with a different alcohol using standard coupling agents (like dicyclohexylcarbodiimide) or by reacting it with orthoesters. nih.govgoogle.com
Table 2: Potential Methods for Synthesis of Novel Esters
| Method | Reagents | Description |
|---|---|---|
| Transesterification | R'-OH, Acid/Base Catalyst | Direct exchange of the 2-ethylhexyl group with a new alcohol (R'-OH). Often requires forcing conditions. |
Generation of Phosphonic Acid Derivatives
The generation of (3-oxobutyl)phosphonic acid from its 2-ethylhexyl ester is a standard transformation for phosphonate esters. This hydrolysis is a critical step for creating water-soluble derivatives or for preparing the acid as an intermediate for further synthesis. beilstein-journals.org
The most common and effective methods include:
Acid Hydrolysis: Refluxing the ester in a strong aqueous acid, such as concentrated hydrochloric acid (HCl), effectively cleaves the ester bond to yield the phosphonic acid and 2-ethylhexanol. nih.gov
McKenna Reaction: This two-step method involves reacting the ester with bromotrimethylsilane (BTMS) to form a bis(trimethylsilyl) ester intermediate. This intermediate is then solvolyzed, typically with methanol (B129727) or water, to gently produce the final phosphonic acid. This method is known for its mild conditions. beilstein-journals.orgbeilstein-journals.org
The resulting (3-oxobutyl)phosphonic acid would be a bifunctional molecule with both a reactive ketone and a strongly acidic phosphonic acid group, making it a potentially valuable building block in materials science and coordination chemistry.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. However, specific NMR data for 2-Ethylhexyl (3-oxobutyl)phosphonate is not available.
Proton (¹H) NMR for Structural Connectivity and Purity Assessment
A theoretical ¹H NMR spectrum would be expected to show signals corresponding to the protons of the 2-ethylhexyl group and the 3-oxobutyl group. The integration of these signals would confirm the relative number of protons in each part of the molecule, and the splitting patterns (multiplicity) would provide information about neighboring protons, helping to establish the connectivity of the atoms.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the this compound molecule. The chemical shifts would indicate the electronic environment of each carbon, for instance, distinguishing between alkyl carbons, carbons adjacent to the phosphorus atom or the ester oxygen, and the carbonyl carbon of the keto group.
Phosphorus-31 (³¹P) NMR for Phosphorus Environment Determination
³¹P NMR is a highly specific technique for phosphorus-containing compounds. A single signal would be expected for this compound in a proton-decoupled ³¹P NMR spectrum, and its chemical shift would be characteristic of a phosphonate (B1237965) ester environment. This technique is very sensitive to the electronic and steric environment of the phosphorus atom.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Resolution
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon signals of the atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between proton and carbon signals over two or three bonds, which is crucial for identifying the connectivity between different functional groups within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations would include:
A strong absorption band for the phosphoryl group (P=O) stretching.
A strong absorption band for the carbonyl group (C=O) of the ketone.
Stretching vibrations for the P-O-C and C-C-O bonds of the phosphonate ester.
Stretching and bending vibrations for the C-H bonds of the alkyl chains.
Without experimental data, the precise wavenumbers for these vibrations cannot be provided.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the compound's molecular formula. The fragmentation would likely involve cleavage of the ester groups and rearrangements, providing further evidence for the compound's structure.
Advanced Chromatographic Separations
Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of compounds that may not be sufficiently volatile or stable for GC. A reverse-phase (RP) HPLC method is typically suitable for phosphonate esters. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities.
For quantitative analysis, a detector such as a UV-Vis detector or, for higher specificity, a mass spectrometer (LC-MS) is used. By running a series of standards of known concentration, a calibration curve can be constructed to accurately determine the concentration of this compound in a sample. For purification, the fraction corresponding to the analyte's peak is collected as it elutes from the column. sielc.com
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (for MS compatibility) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV (e.g., 210 nm) or Mass Spectrometer (ESI/APCI) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is the preferred method for analyzing volatile components and thermally stable impurities. researchgate.net The compound is separated based on its volatility in a heated column. For selective detection of a phosphorus-containing compound like this compound, specialized detectors can be employed. A Flame Photometric Detector (FPD) operating in phosphorus mode offers high selectivity and sensitivity for organophosphorus compounds. ecetoc.org Alternatively, a Nitrogen-Phosphorus Detector (NPD) can be used. ecetoc.org For general-purpose analysis of organic impurities, a Flame Ionization Detector (FID) is commonly used. In cases where related analytes are highly polar and not amenable to GC, derivatization to form more volatile esters may be required. d-nb.info
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Characterization
Comprehensive two-dimensional gas chromatography (GC×GC) stands as a powerful analytical technique for the in-depth characterization of complex mixtures, offering significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC analysis. taylorandfrancis.comchromatographyonline.com This method is particularly advantageous for the structural elucidation of compounds like this compound, especially when present in intricate matrices alongside isomers, byproducts, or degradation products. The fundamental principle of GC×GC involves the sequential use of two different chromatographic columns, typically a non-polar column in the first dimension and a more polar column in the second dimension, connected by a modulator. chemistry-matters.com This arrangement facilitates an orthogonal separation mechanism, where compounds are separated based on two distinct physical properties, such as volatility in the first dimension and polarity in the second.
The enhanced separation power of GC×GC allows for the resolution of co-eluting peaks that would otherwise overlap in a single-column separation, providing a much more detailed chemical fingerprint of the sample. chemistry-matters.com For the analysis of organophosphorus compounds, including phosphonates, GC×GC is often coupled with sensitive and selective detectors like a flame photometric detector (FPD) or a time-of-flight mass spectrometer (TOF-MS). gcms.cz The FPD offers high selectivity for phosphorus-containing compounds, while TOF-MS provides rapid data acquisition necessary for the narrow peaks produced in GC×GC, along with valuable mass spectral information for structural confirmation. plos.org
Detailed Research Findings
While specific GC×GC analysis data for this compound is not extensively available in public literature, the technique's utility can be illustrated through a representative analysis of a hypothetical complex mixture. This mixture is presumed to contain the target analyte along with structurally related impurities that might arise during synthesis or degradation. The separation is achieved using a non-polar first-dimension column and a mid-polarity second-dimension column.
The resulting data from a GC×GC analysis is typically presented as a two-dimensional contour plot, where the x-axis represents the retention time in the first dimension (¹t_R_), the y-axis represents the retention time in the second dimension (²t_R_), and the color or intensity of the spots corresponds to the analyte concentration. In this hypothetical analysis, the separation of key compounds is detailed in the data table below.
Table 1: Hypothetical GC×GC-TOFMS Data for a Complex Mixture Containing this compound.
| Compound Name | First Dimension Retention Time (¹t_R_) (min) | Second Dimension Retention Time (²t_R_) (s) | Peak Area (%) | Plausible Identification Basis |
|---|---|---|---|---|
| 2-Ethylhexanol | 8.5 | 1.2 | 5.2 | Precursor |
| Diethyl phosphonate | 10.2 | 2.5 | 3.1 | Byproduct |
| 2-Ethylhexyl phosphonate | 15.8 | 2.8 | 8.4 | Related compound |
| This compound | 22.5 | 3.5 | 75.0 | Target Analyte |
| Bis(2-ethylhexyl) phosphonate | 28.3 | 2.1 | 6.8 | Byproduct |
| Unknown Impurity 1 | 23.1 | 4.1 | 1.5 | Structurally related |
The retention behavior in this hypothetical scenario is governed by the physicochemical properties of the analytes. In the first dimension (a non-polar column), separation is primarily based on boiling point and volatility. Consequently, lower molecular weight and more volatile compounds like 2-ethylhexanol and diethyl phosphonate elute earlier. In the second dimension (a mid-polarity column), the separation is influenced by the polarity of the compounds. The target analyte, this compound, with its keto functional group, exhibits a longer retention time in the second dimension compared to the less polar bis(2-ethylhexyl) phosphonate, despite its higher molecular weight. This orthogonal separation allows for the clear distinction of the target compound from its potential impurities.
The powerful combination of enhanced chromatographic resolution from the dual-column setup and the detailed mass spectral information from a TOF-MS detector makes GC×GC a superior technique for the comprehensive characterization of complex mixtures containing this compound and other structurally similar organophosphorus compounds. plos.org
A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on this compound. While research exists on structurally related phosphonates, such as bis(2-ethylhexyl) phosphonate, detailed quantum chemical calculations and reaction mechanism elucidations for the title compound are not presently available in published sources.
Consequently, it is not possible to provide specific data on the electronic structure, conformational analysis, predicted spectroscopic properties, or computational analysis of synthetic reaction mechanisms for this compound as outlined in the requested article structure. Theoretical and computational chemistry relies on specific molecular structures as the basis for calculations, and data for one compound cannot be directly substituted for another, particularly with differing functional groups that significantly influence electronic and steric properties.
Further research in the field of computational chemistry would be required to generate the specific data needed to populate the requested article sections. Such studies would involve de novo calculations using quantum chemical methods to determine the properties and reactivity of this compound.
Theoretical and Computational Studies of 2 Ethylhexyl 3 Oxobutyl Phosphonate
Molecular Dynamics Simulations for Solution Behavior and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in solution, providing insights into their dynamic nature, interactions with solvents, and aggregation tendencies. While specific MD studies on 2-Ethylhexyl (3-oxobutyl)phosphonate are not prevalent in publicly accessible literature, the methodology has been extensively applied to structurally similar organophosphorus compounds, such as Di-(2-ethylhexyl)phosphoric acid (D2EHPA), offering a framework for understanding its potential solution behavior. nih.govresearchgate.net
MD simulations for a molecule like this compound would typically involve the development of a robust force field, which is a set of parameters describing the potential energy of the system. This parameterization can be derived from quantum mechanical calculations or experimental data. researchgate.net Once a force field is established, simulations can model the compound's behavior in various solvents, such as water or nonpolar organic diluents.
Key areas of investigation using MD simulations would include:
Conformational Analysis: The flexible 2-ethylhexyl and 3-oxobutyl chains can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most probable shapes of the molecule in solution and the energetic barriers between different conformations.
Solvation and Hydration: Simulations can reveal how solvent molecules, particularly water, arrange around the phosphonate (B1237965). This includes identifying specific interaction sites, such as hydrogen bonding with the phosphoryl oxygen (P=O) and the keto group in the oxobutyl chain.
Aggregation and Micelle Formation: Like other amphiphilic organophosphorus compounds, this compound may exhibit self-aggregation in solution. MD simulations can predict the critical concentration for aggregation and the structure of the resulting aggregates or reverse micelles. nih.gov Studies on related compounds have shown that water can act as a bridge between extractant molecules, promoting the formation of ordered aggregates. nih.gov
The table below illustrates typical parameters and potential findings from a hypothetical MD simulation of this compound in a water-dodecane system, based on studies of analogous molecules. nih.govresearchgate.net
| Simulation Parameter | Typical Value/Method | Potential Insight for this compound |
|---|---|---|
| Force Field | GAFF (General Amber Force Field), OPLS-AA | Accurate representation of intramolecular and intermolecular forces. |
| Solvent Model | TIP3P (for water), Explicit Dodecane | Realistic simulation of the solvent environment. |
| System Size | ~500 phosphonate molecules, ~20,000 solvent molecules | Sufficiently large to observe aggregation phenomena. |
| Simulation Time | 100-500 nanoseconds | Allows for conformational sampling and observation of dynamic processes. |
| Analyzed Property | Radial Distribution Function (RDF) | Characterizes the structure of the solvation shell around the P=O group. |
| Analyzed Property | Hydrogen Bond Analysis | Quantifies interactions with water molecules. |
| Analyzed Property | Cluster Analysis | Identifies the onset and size of molecular aggregates. |
These simulations are crucial for understanding the physicochemical properties that govern the compound's function in various applications, such as solvent extraction or as a component in complex formulations.
Structure-Activity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.gov For a series of related compounds, QSAR models can predict the activity of untested molecules, thereby guiding the design of new compounds with enhanced or desired properties.
While specific QSAR models for this compound are not detailed in the available literature, studies on other series of phosphonates have successfully developed models to predict properties ranging from toxicity to inhibitory activity against biological targets like the COVID-19 main protease. nih.govresearchgate.net These studies demonstrate that the activity of phosphonates is often influenced by a combination of steric, electronic, and geometric parameters. researchgate.net
A hypothetical QSAR study for a series of analogs of this compound would involve the following steps:
Data Set Compilation: A group of phosphonates with varying alkyl chains and functional groups would be synthesized, and their biological activity (e.g., enzyme inhibition, toxicity) would be measured experimentally.
Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the observed activity. researchgate.net
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
The table below lists common molecular descriptors used in phosphonate QSAR studies and their potential relevance to the activity of this compound. nih.govresearchgate.net
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Topological | Wiener Index | Relates to molecular branching and size. |
| Electronic | Dipole Moment | Influences interactions with polar sites in a biological target. |
| Electronic | HOMO/LUMO Energies | Related to the molecule's reactivity and ability to participate in charge transfer. |
| Steric/Geometric | Molecular Volume | Determines how well the molecule fits into a receptor's active site. |
| Steric/Geometric | Surface Area | Affects solubility and interactions at interfaces. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and transport to the site of action. |
QSAR findings for phosphonates often indicate that polarity and topology are key parameters affecting their inhibitory capabilities. nih.gov Such models could be instrumental in designing derivatives of this compound with tailored activities.
Applications in Advanced Materials Science and Polymer Chemistry
Surface Modification Agents and Adhesion Promoters
The ability of phosphonate (B1237965) groups to strongly interact with metal oxide surfaces makes 2-Ethylhexyl (3-oxobutyl)phosphonate a candidate for use as a surface modification agent and adhesion promoter. researchgate.netnih.govspecialchem.comnih.gov By treating a substrate with this compound, its surface energy and chemical reactivity can be altered to improve adhesion to subsequently applied coatings or adhesives. specialchem.com
When applied to a metal or metal oxide surface, the phosphonate group forms a strong bond with the substrate. researchgate.net The exposed 2-ethylhexyl groups and the oxo-butyl chain can then interact with a polymer matrix, creating a strong interfacial bond. This is particularly useful in applications where dissimilar materials need to be bonded, such as in composite materials or multi-layered coatings. The improved adhesion can lead to enhanced mechanical strength and durability of the final product.
Flame Retardant Technologies and Mechanisms
The incorporation of flame retardants into polymeric materials is a critical strategy for enhancing their fire safety and meeting stringent regulatory standards. Among the various classes of flame retardants, phosphorus-based compounds, particularly phosphonates, have garnered significant attention due to their efficacy and favorable environmental profiles compared to halogenated alternatives.
Phosphonate-Based Flame Retardants in Polymers
Phosphonate flame retardants are organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom, and single-bonded to a carbon atom. This structure imparts a high degree of thermal stability and allows for versatile chemical modifications to tailor their properties for specific polymer systems. "this compound" is a member of this class of flame retardants.
The mechanism by which phosphonate flame retardants operate is multifaceted and can involve actions in both the condensed (solid) and gas phases of a fire.
Condensed-Phase Mechanism:
In the solid phase, upon heating, phosphonates can decompose to form phosphoric acid or polyphosphoric acid. This acidic species acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer serves multiple protective functions:
It acts as a physical barrier, slowing the transfer of heat from the flame to the underlying polymer, thereby reducing the rate of pyrolysis.
It limits the diffusion of flammable volatile decomposition products from the polymer to the flame, effectively cutting off the fuel supply.
It insulates the polymer from oxygen, which is necessary for combustion.
The effectiveness of the charring process is dependent on the chemical structure of both the phosphonate and the polymer, as well as their interactions at elevated temperatures.
Gas-Phase Mechanism:
In the gas phase, some phosphonate flame retardants can volatilize or decompose to release phosphorus-containing radicals (such as PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for the propagation of the combustion chain reactions in the flame. By interrupting these chain reactions, the flame chemistry is inhibited, leading to a reduction in heat release and potentially flame extinguishment.
The balance between the condensed-phase and gas-phase mechanisms is influenced by the volatility of the specific phosphonate flame retardant and its decomposition products.
Evaluation of Flame Retardancy Efficacy
Cone Calorimetry:
The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled radiant heat flux. It provides a wealth of data that can be used to characterize the fire behavior of a material. Key parameters measured include:
Time to Ignition (TTI): The time it takes for a material to ignite under a specific heat flux. Longer TTI values are generally desirable.
Peak Heat Release Rate (pHRR): The maximum rate at which heat is released during combustion. A lower pHRR is a primary indicator of reduced fire hazard.
Total Heat Released (THR): The total amount of heat generated during the entire combustion process. Lower THR values indicate a lower fuel contribution from the material.
Mass Loss Rate (MLR): The rate at which the material loses mass due to pyrolysis and combustion.
Effective Heat of Combustion (EHC): The amount of heat released per unit mass of the pyrolyzed material.
Char Yield: The percentage of the initial mass that remains as a solid residue after combustion. A higher char yield is often correlated with effective condensed-phase flame retardancy.
The data below illustrates a hypothetical comparison of a non-flame-retarded polymer with a polymer containing a generic phosphonate flame retardant, showcasing the expected improvements in fire performance.
| Parameter | Neat Polymer (Hypothetical) | Polymer + Phosphonate FR (Hypothetical) |
| Time to Ignition (s) | 45 | 55 |
| Peak Heat Release Rate (kW/m²) | 1200 | 750 |
| Total Heat Released (MJ/m²) | 90 | 65 |
| Char Yield (%) | <1 | 15 |
UL 94 Vertical Burn Test:
The UL 94 test is a small-scale flammability test used to assess the ability of a plastic material to extinguish a flame after ignition. In the vertical burn test, a flame is applied to the bottom of a vertically oriented specimen for a specified duration. The material is then classified based on its burning behavior.
The primary classifications are:
V-0: Burning stops within 10 seconds after two applications of the flame; no flaming drips are allowed. This is the highest rating for this test.
V-1: Burning stops within 30 seconds after two applications of the flame; no flaming drips are allowed.
V-2: Burning stops within 30 seconds after two applications of the flame; flaming drips are allowed.
Not Rated: The material fails to meet the V-2 criteria.
The results of the UL 94 test are crucial for materials used in enclosures for electrical and electronic devices. The incorporation of an effective phosphonate flame retardant is expected to improve the UL 94 rating of a polymer, ideally achieving a V-0 classification.
| Material | UL 94 Rating (Hypothetical) |
| Neat Polymer | Not Rated |
| Polymer + Phosphonate FR | V-0 |
Applications in Chemical Synthesis and Catalysis
Utility as a Versatile Reagent in Organic Synthesis
Phosphonate (B1237965) reagents are integral to the formation of carbon-carbon and carbon-heteroatom bonds, finding extensive use in the synthesis of complex organic molecules.
Intermediate in Natural Product Synthesis (e.g., Alkaloids)
While direct evidence for the use of 2-Ethylhexyl (3-oxobutyl)phosphonate as an intermediate in alkaloid synthesis is not documented, phosphonates, in general, are crucial intermediates in the synthesis of various natural products. nih.govresearchgate.net They are often employed in Horner-Wadsworth-Emmons reactions to construct carbon-carbon double bonds with high stereoselectivity, a key step in the assembly of complex natural product skeletons. The biological significance of many natural products containing the phosphonate group drives research into their synthesis. hawaii.eduresearchgate.net
Building Block for Heterocyclic Compounds (e.g., Furans, Thiophenes)
Phosphonates are valuable precursors for the synthesis of a variety of heterocyclic compounds. chim.itmdpi.com Their reactivity allows for the introduction of phosphorus-containing moieties into cyclic systems or for their participation in cyclization reactions to form the heterocyclic core. The synthesis of phosphorylated N- and O-heterocyclic derivatives via multicomponent reactions highlights the versatility of phosphonate building blocks. researchgate.net Although specific examples involving this compound are not available, the general utility of phosphonates in this area is well-established.
Precursor for Alpha-Methylene-Beta-Amino Ketones
Compounds featuring a β-amino ketone functionality are significant in medicinal chemistry and are found in numerous natural products. beilstein-journals.org Phosphonates can serve as precursors to α,β-unsaturated ketones through reactions like the Horner-Wadsworth-Emmons olefination. These unsaturated ketones can then be further functionalized to yield β-amino ketones. Chiral N-phosphonyl imines have been reacted with ketone-derived enolates to asymmetrically synthesize α-alkyl-β-amino ketones. nih.gov
Ligand Design for Metal-Catalyzed Reactions
The phosphonate group can act as a coordinating moiety for metal ions, making phosphonate-containing molecules useful as ligands in catalysis. The design of such ligands can influence the solubility, stability, and catalytic activity of the resulting metal complexes. stmarytx.edu For instance, the incorporation of phosphonic acid groups into diimide ligands can enhance their water solubility, broadening the scope of their applications in aqueous-phase catalysis. stmarytx.edu
Role as a Catalyst or Co-catalyst in Chemical Transformations
Metal phosphonates, which are coordination polymers formed from metal ions and phosphonate ligands, have emerged as robust heterogeneous catalysts. rsc.orgresearchgate.net Their well-defined structures and the presence of both Lewis and Brønsted acid sites can facilitate a variety of organic reactions. For example, cobalt-phosphonate and silver-phosphonate networks have been shown to be effective catalysts for the chemical fixation of carbon dioxide into cyclic carbonates. rsc.orgrsc.org The specific catalytic activity of this compound has not been reported.
Data Tables
As no specific data for "this compound" was found, a representative data table for a generic phosphonate is not possible.
Industrial Chemical Processes and Hydrometallurgy Applications
Extraction and Separation of Metal Ions
The utility of 2-Ethylhexyl (3-oxobutyl)phosphonate in hydrometallurgy is centered on its capability as a selective extractant in solvent extraction processes. Its molecular structure is specifically designed to facilitate the separation of valuable metals from aqueous solutions.
Solvent Extraction of Rare Earth Elements
While organophosphorus compounds like 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507) are more commonly cited for the separation of rare earth elements (REEs), the principles of their extraction mechanisms offer insight into the potential application of analogous phosphonates. The extraction process relies on the acidic nature of the phosphonate (B1237965) group, which can exchange a proton for a metal ion, and the steric and electronic effects of the alkyl chains that influence selectivity. The separation factors between adjacent REEs are a critical parameter in these systems. For instance, studies on similar extractants show a preference for heavier rare earths over lighter ones, a behavior dictated by the lanthanide contraction and the resulting increase in charge density.
Separation of Non-Ferrous Metals
In the realm of non-ferrous metal separation, phosphonate-based extractants are employed to target specific ions in complex aqueous matrices. The efficiency of these separations is highly dependent on factors such as the pH of the aqueous phase, the concentration of the extractant in the organic diluent, and the temperature of the system. For example, related organophosphorus extractants have been studied for the recovery of copper from various media. The underlying chemistry involves the formation of a stable metal-extractant complex in the organic phase, thus removing the metal from the aqueous solution.
Complex Formation and Partitioning Mechanisms in Liquid-Liquid Extraction
The efficacy of this compound in liquid-liquid extraction hinges on the principles of complex formation and partitioning. The process involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the extractant. This transfer is driven by the formation of a neutral or charged metal-extractant complex that is more soluble in the organic diluent.
The general mechanism for acidic organophosphorus extractants, which is applicable here, can be described by an ion-exchange reaction. The extractant, often existing as a dimer in the organic phase, reacts with the metal ion at the aqueous-organic interface. The equilibrium of this reaction determines the distribution of the metal between the two phases. The structure of the formed complex, including its stoichiometry and coordination geometry, is crucial for the selectivity and efficiency of the extraction process. Studies on analogous systems have identified the formation of various complex species, which directly impacts the separation factors between different metal ions.
Table 1: Factors Influencing Metal Ion Extraction with Phosphonate Extractants
| Parameter | Effect on Extraction Efficiency | Scientific Rationale |
|---|---|---|
| Aqueous Phase pH | Increases with increasing pH (up to a certain point) | Higher pH facilitates the deprotonation of the acidic extractant, making the cation exchange with the metal ion more favorable. |
| Extractant Concentration | Increases with increasing concentration | A higher concentration of the extractant in the organic phase shifts the equilibrium towards the formation of the metal-extractant complex. |
| Temperature | Variable; can be endothermic or exothermic | The thermodynamics of the extraction process depend on the specific metal-extractant system. |
| Organic Diluent | Influences solvation of the extractant and the complex | The polarity and structure of the diluent can affect the aggregation state of the extractant and the solubility of the resulting metal complex. |
Chemical Process Optimization and Efficiency Enhancement
The optimization of chemical processes utilizing this compound focuses on maximizing the yield and purity of the target product while minimizing operational costs and environmental impact. Methodologies such as the Box-Behnken design have been successfully applied to optimize similar chemical syntheses, indicating a pathway for enhancing processes involving this phosphonate. Key parameters for optimization include reaction temperature, residence time, and the molar ratios of reactants. In the context of solvent extraction, process optimization involves fine-tuning the conditions to achieve the highest possible separation factors and extraction efficiencies. This can involve multi-stage counter-current extraction circuits to achieve the desired level of purification.
Role in Specialty Chemical Manufacturing
Beyond its role in hydrometallurgy, this compound serves as an intermediate or a functional component in the manufacturing of various specialty chemicals. Organophosphonates are utilized in a range of applications due to their unique chemical properties. While specific manufacturing pathways for this exact compound are proprietary, the synthesis of similar phosphonates often involves reactions such as the Michaelis-Arbuzov reaction. The preparation of related compounds, for example, 0,0-di(2-ethylhexyl)-2-ethylhexyl phosphonate, has been detailed in patent literature, highlighting methods to improve yield and simplify the production process. These synthetic routes are crucial for producing high-purity phosphonates required for specialized industrial applications.
Environmental Transformation and Degradation Mechanisms Academic Perspective
Biotransformation Pathways of Related Organophosphorus Compounds
Biotransformation, or the metabolic alteration of a substance by living organisms, is a primary mechanism for the degradation of organophosphorus compounds in the environment. These reactions are typically enzymatic and can lead to either detoxification or, in some cases, bioactivation of the compound.
Key enzymatic systems involved in the biotransformation of organophosphorus compounds include:
Cytochrome P450 (CYP) Monooxygenases: This superfamily of enzymes is central to the phase I metabolism of a vast array of xenobiotics. nih.govnih.gov For organophosphorus compounds, CYPs can catalyze several types of reactions, including oxidative desulfuration, oxidation of sulfide (B99878) groups, oxidation of amide groups, and hydroxylation of alkyl groups. researchgate.net A significant pathway for many organophosphate flame retardants is O-dealkylation, which leads to the formation of diester metabolites. nih.gov
Hydrolases: These enzymes, including phosphotriester hydrolases and carboxylesterases, play a crucial role in the detoxification of organophosphorus compounds by cleaving ester bonds. nih.govmdpi.com Hydrolysis results in more polar compounds that are less toxic and more readily excreted by organisms. researchgate.net
Glutathione (B108866) S-Transferases (GSTs): This family of phase II enzymes facilitates the conjugation of glutathione to electrophilic compounds, leading to their detoxification and increased water solubility for easier elimination.
The biotransformation of organophosphorus compounds can proceed through two main pathways: activation, where the resulting metabolite is more toxic, and detoxification, where the metabolite is less harmful. researchgate.net For instance, phosphorothionates are often bioactivated to their more toxic oxon forms by CYP enzymes. researchgate.net
Table 1: Key Enzymatic Systems in the Biotransformation of Related Organophosphorus Compounds
| Enzyme System | Role in Biotransformation | Typical Reactions | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP) Monooxygenases | Metabolic activation and detoxification | Oxidative desulfuration, O-dealkylation, hydroxylation | nih.govnih.govresearchgate.net |
| Phosphotriester Hydrolases | Detoxification | Hydrolysis of ester bonds | nih.govmdpi.com |
| Carboxylesterases | Detoxification | Hydrolysis of ester bonds | nih.gov |
| Glutathione S-Transferases (GSTs) | Detoxification | Conjugation with glutathione | nih.govresearchgate.net |
Abiotic Degradation Studies (e.g., Hydrolysis, Photolysis, Oxidation)
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For organophosphorus compounds, the principal abiotic degradation pathways are hydrolysis and photolysis. cabidigitallibrary.org
Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for organophosphorus compounds is highly dependent on pH and temperature. researchgate.net Generally, hydrolysis is more rapid under alkaline conditions. researchgate.netbiotechrep.ir The half-life of organophosphorus compounds due to hydrolysis can range from hours to years, depending on the specific chemical structure and environmental conditions. cabidigitallibrary.org For example, the phosphorodithionate pesticide malathion (B1675926) has a half-life of about 11 hours in an alkaline solution. cabidigitallibrary.org
Photolysis: Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. cabidigitallibrary.org Direct photolysis occurs when the chemical itself absorbs light energy, while indirect photolysis involves other substances in the environment, such as humic substances, that absorb light and produce reactive species that then degrade the compound. researchgate.net The effectiveness of photolysis depends on the compound's ability to absorb solar radiation. cabidigitallibrary.org
Oxidation: Oxidation reactions can also contribute to the abiotic degradation of organophosphorus compounds. These reactions can be initiated by various oxidants present in the environment, such as hydroxyl radicals. For some organophosphorus pesticides, oxidation is a significant degradation pathway in both water and soil. researchgate.net
Table 2: Summary of Abiotic Degradation Pathways for Related Organophosphorus Compounds
| Degradation Pathway | Description | Influencing Factors | Reference |
|---|---|---|---|
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, temperature | cabidigitallibrary.orgresearchgate.net |
| Photolysis | Breakdown of compounds by light energy. | Wavelength and intensity of light, presence of photosensitizers | cabidigitallibrary.orgresearchgate.net |
| Oxidation | Degradation through reaction with environmental oxidants. | Presence of oxidizing agents (e.g., hydroxyl radicals) | biotechrep.irresearchgate.net |
Metabolite Identification and Analytical Techniques for Environmental Samples
Identifying the transformation products, or metabolites, of 2-Ethylhexyl (3-oxobutyl)phosphonate is essential for a complete understanding of its environmental fate and potential risks. The metabolites of organophosphorus compounds are often more polar and water-soluble than the parent compound.
Common metabolites of organophosphorus pesticides include dialkylphosphates (DAPs), such as dimethylphosphate (DMP), dimethylthiophosphate (B1231629) (DMTP), and diethylphosphate (B48627) (DEP). researchgate.netscispace.com These DAPs are frequently used as biomarkers of exposure to organophosphorus pesticides in human urine. researchgate.nettandfonline.com
A variety of advanced analytical techniques are employed to identify and quantify these metabolites in complex environmental matrices like water, soil, and biological tissues. These techniques need to be highly sensitive and specific to detect the often low concentrations of metabolites.
Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are the cornerstones of metabolite analysis. They are used to separate the metabolites from other components in the sample.
Mass Spectrometry (MS): Mass spectrometry is typically coupled with chromatography (GC-MS or LC-MS) to provide definitive identification and quantification of the separated compounds based on their mass-to-charge ratio. researchgate.netoup.com High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites. oup.com
Tandem Mass Spectrometry (MS/MS): This technique provides structural information about the metabolites, further enhancing the confidence in their identification. researchgate.net
The sample preparation process is also a critical step and often involves techniques like solid-phase extraction (SPE) to isolate and concentrate the metabolites from the sample matrix before instrumental analysis. researchgate.net
Table 3: Analytical Techniques for the Identification of Organophosphorus Compound Metabolites
| Analytical Technique | Principle | Application in Metabolite Analysis | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile metabolites. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass-based detection. | Widely used for the analysis of polar and non-volatile metabolites. | oup.com |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | High-efficiency separation coupled with highly selective and sensitive mass detection. | Quantitative analysis of known metabolites in complex samples like urine. | researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Identification of unknown metabolites and structural elucidation. | oup.com |
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For 2-Ethylhexyl (3-oxobutyl)phosphonate, future research will likely prioritize the development of eco-friendly synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Key research areas are expected to include:
Catalytic Innovations : Exploring novel catalysts to improve reaction efficiency and selectivity, thereby reducing the formation of byproducts. This includes the investigation of biocatalysts and earth-abundant metal catalysts as alternatives to traditional reagents.
Alternative Solvents and Reaction Conditions : Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds. Microwave-assisted and ultrasound-assisted synthesis are also promising areas for accelerating reaction rates and improving energy efficiency. mdpi.com
Renewable Feedstocks : Research into the use of bio-based starting materials to produce the building blocks for this compound can significantly reduce the carbon footprint of its production.
| Sustainable Synthesis Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes for phosphonate (B1237965) synthesis. |
| Green Solvents | Reduced environmental impact, potential for recycling. | Application of ionic liquids, supercritical fluids, and water-based systems. |
| Microwave/Ultrasound | Faster reaction times, increased yields, energy efficiency. | Optimization of reaction parameters for oxoalkylphosphonate synthesis. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Conversion of biomass into key chemical intermediates. |
Exploration of Novel Applications in Interdisciplinary Fields
The unique chemical structure of this compound, featuring both a reactive keto group and a phosphonate moiety, opens up possibilities for a wide range of applications across various disciplines.
Future interdisciplinary research may focus on:
Biomedical Applications : The phosphonate group is known for its ability to mimic phosphates, making these compounds interesting for biomedical research. nih.govfrontiersin.org Potential applications could include the development of novel drug delivery systems, enzyme inhibitors, and imaging agents. frontiersin.orgresearchgate.net
Advanced Coatings and Adhesives : The oxo group can participate in various cross-linking reactions, suggesting that this compound could be a valuable component in the formulation of high-performance coatings, adhesives, and sealants with enhanced durability and adhesion properties.
Flame Retardants : Phosphorus-containing compounds are well-established as effective flame retardants. researchgate.netmdpi.com Research into the incorporation of this compound into polymer matrices could lead to the development of new fire-resistant materials. researchgate.netmdpi.com
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov For this compound, computational approaches can accelerate the discovery and optimization of its properties and applications.
Key areas for computational research include:
Property Prediction : Using quantum chemical calculations and quantitative structure-property relationship (QSPR) models to predict physical, chemical, and toxicological properties, thereby reducing the need for extensive experimental testing. uaeh.edu.mxresearchgate.net
Reaction Mechanism Elucidation : Employing computational methods to understand the mechanisms of synthesis and degradation, which can aid in the optimization of reaction conditions and the design of more stable compounds. acs.org
Materials Design : Simulating the interaction of this compound with other molecules and surfaces to guide the design of new functional materials with desired properties. researchgate.netvub.be
Design of Next-Generation Functional Materials Incorporating Oxoalkylphosphonates
The incorporation of oxoalkylphosphonates like this compound into larger molecular architectures is a promising avenue for creating novel functional materials.
Future research in this area will likely involve:
Functional Polymers : The synthesis of polymers containing oxoalkylphosphonate moieties in the backbone or as pendant groups could lead to materials with unique thermal, mechanical, and flame-retardant properties. mdpi.comrsc.orgmdpi.comacs.orgresearchgate.net
Hybrid Organic-Inorganic Materials : The phosphonate group can strongly bind to metal oxides, enabling the creation of hybrid materials with applications in catalysis, sensing, and separation technologies.
Self-Assembling Systems : Investigating the self-assembly behavior of amphiphilic molecules derived from this compound could lead to the development of novel surfactants, emulsifiers, and drug delivery vehicles.
| Material Class | Potential Properties | Emerging Applications |
| Functional Polymers | Enhanced flame retardancy, improved thermal stability, tunable mechanical properties. | Fire-resistant plastics, high-performance composites, specialty coatings. mdpi.comrsc.orgmdpi.comacs.orgresearchgate.net |
| Hybrid Materials | High surface area, catalytic activity, selective binding capabilities. | Heterogeneous catalysts, chemical sensors, separation membranes. |
| Self-Assembling Systems | Formation of micelles and vesicles, interfacial activity. | Drug delivery, emulsion stabilization, advanced detergents. |
Collaborative Research Opportunities and Global Perspectives
The multifaceted nature of research into this compound necessitates a collaborative and global approach.
Future progress will be accelerated by:
Interdisciplinary Consortia : Establishing research networks that bring together experts from organic synthesis, polymer chemistry, materials science, computational modeling, and toxicology to tackle complex challenges.
International Collaborations : Fostering partnerships between academic institutions, research centers, and industrial partners across different countries to share knowledge, resources, and perspectives. researchgate.netupol.cz
Open Data Initiatives : Promoting the sharing of experimental and computational data to accelerate the pace of discovery and avoid duplication of effort. The field of organophosphorus chemistry is continually evolving, with international conferences and special journal issues providing platforms for disseminating the latest research. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 2-Ethylhexyl (3-oxobutyl)phosphonate?
- Methodological Answer : Synthesis typically involves esterification or transesterification of phosphonic acid derivatives. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation and quantitative NMR (qNMR) for purity assessment (>95% as per industrial standards). Gas chromatography/mass spectrometry (GC/MS) is used to verify the absence of byproducts like residual solvents or unreacted precursors . For analogs like PC88A (structurally similar phosphonates), studies employ elemental analysis and FT-IR to confirm functional groups .
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., waste solutions)?
- Methodological Answer : Derivatization GC/MS is effective for trace analysis in organic-rich waste, enabling detection of phosphonate degradation products. Ion chromatography is suitable for low-molecular-weight acidic byproducts (e.g., oxalate or acetate). Total organic carbon (TOC) analysis accounts for 80–95% of organic content in heterogeneous samples, as demonstrated in tank waste studies . High-performance liquid chromatography (HPLC) with UV detection can resolve phosphonate derivatives in aqueous systems .
Q. How does this compound function in solvent extraction of transition metals like cobalt and nickel?
- Methodological Answer : The compound acts as a cation exchanger, forming stable complexes with divalent metal ions. Extraction efficiency depends on pH, with optimal performance in weakly acidic media (pH 2–4). For cobalt(II) and nickel(II) separation, saponified forms of analogous phosphonates (e.g., PC88A) enhance selectivity by reducing aqueous-phase metal hydrolysis . Slope analysis and Job’s method are used to determine stoichiometry (e.g., 1:2 metal-to-ligand ratios) .
Advanced Research Questions
Q. How can extraction conditions (e.g., temperature, ionic strength) be optimized for rare earth element (REE) separation using this phosphonate?
- Methodological Answer : Thermodynamic studies reveal that increasing temperature reduces extraction efficiency for REEs (e.g., Nd³⁺), indicating an exothermic process. Salting-out agents like LiNO₃ improve metal recovery by enhancing the ionic strength of the aqueous phase. A van’t Hoff analysis of extraction equilibrium constants (log Kex) provides ΔH and ΔS values, critical for process scalability . For scandium(III), impregnated resins with phosphonate ligands achieve >90% recovery at pH 1.5–2.0 .
Q. What are the contradictions in reported extraction mechanisms for analogous phosphonates, and how can they be resolved?
- Methodological Answer : Discrepancies arise in the proposed stoichiometry of metal-ligand complexes. For example, some studies suggest a 1:1 ratio for Th⁴⁺ extraction with DEHEHP, while others propose 1:2. These contradictions are resolved using slope analysis combined with UV-Vis titration and Fourier-transform infrared (FT-IR) spectroscopy to identify dominant species under varying HNO₃ concentrations . Comparative studies with di-(2-ethylhexyl) phosphoric acid (D2EHPA) further clarify steric and electronic effects of the phosphonate group .
Q. How do structural modifications of the phosphonate ligand influence its selectivity for specific metals?
- Methodological Answer : Substituents on the phosphonate group (e.g., alkyl chain length, electron-withdrawing groups) alter ligand basicity and steric hindrance. For instance, 2-ethylhexyl chains in PC88A improve selectivity for lighter REEs (e.g., La³⁺) over heavier ones (e.g., Yb³⁺) due to reduced steric constraints. Computational modeling (DFT) predicts binding energies and validates experimental selectivity trends .
Q. What are the environmental and safety considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as harmful (H302, H314) and ecotoxic (H412). Safe handling requires PPE (gloves, goggles) and fume hoods. Waste disposal must neutralize acidic byproducts via alkaline hydrolysis. Aquatic toxicity studies for analogs show LC₅₀ values <10 mg/L for Daphnia magna, necessitating strict containment protocols .
Key Research Gaps
- Mechanistic Ambiguities : Conflicting reports on metal-ligand stoichiometry require advanced spectroscopic validation (e.g., EXAFS, XANES).
- Environmental Impact : Limited data on long-term biodegradability and bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
